molecular formula C12H16O3 B1619078 1-(3,4-Dimethoxyphenyl)but-3-en-1-ol CAS No. 5452-46-0

1-(3,4-Dimethoxyphenyl)but-3-en-1-ol

Cat. No.: B1619078
CAS No.: 5452-46-0
M. Wt: 208.25 g/mol
InChI Key: YCTUPEKHAZEVJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethoxyphenyl)but-3-en-1-ol is an organic compound that belongs to the class of phenylpropanoids. It is characterized by the presence of a phenyl ring substituted with two methoxy groups at the 3 and 4 positions, and a butenol side chain. This compound is known for its role in enhancing melanogenesis, which is the process of melanin production in cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4-Dimethoxyphenyl)but-3-en-1-ol can be synthesized through various organic reactions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate Grignard reagent, followed by a reduction step to yield the desired product . The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxyphenyl)but-3-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)but-3-en-1-ol has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(3,4-Dimethoxyphenyl)but-3-en-1-ol exerts its effects involves the activation of specific signaling pathways. It enhances melanogenesis by increasing the expression of tyrosinase, a key enzyme in melanin production. This process is mediated through the activation of upstream stimulating factor-1 (USF1), which regulates tyrosinase expression . The compound also activates extracellular signal-regulated kinase (ERK) and p38 pathways, further promoting melanin synthesis .

Comparison with Similar Compounds

Uniqueness: 1-(3,4-Dimethoxyphenyl)but-3-en-1-ol is unique due to its ability to enhance melanogenesis through specific molecular pathways. Its structure allows it to interact with key enzymes and signaling molecules involved in melanin production, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)but-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-4-5-10(13)9-6-7-11(14-2)12(8-9)15-3/h4,6-8,10,13H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTUPEKHAZEVJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CC=C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90280854
Record name 1-(3,4-dimethoxyphenyl)but-3-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90280854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5452-46-0
Record name NSC18929
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18929
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3,4-dimethoxyphenyl)but-3-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90280854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-Dimethoxyphenyl)but-3-en-1-ol
Reactant of Route 2
Reactant of Route 2
1-(3,4-Dimethoxyphenyl)but-3-en-1-ol
Reactant of Route 3
Reactant of Route 3
1-(3,4-Dimethoxyphenyl)but-3-en-1-ol
Reactant of Route 4
Reactant of Route 4
1-(3,4-Dimethoxyphenyl)but-3-en-1-ol
Reactant of Route 5
Reactant of Route 5
1-(3,4-Dimethoxyphenyl)but-3-en-1-ol
Reactant of Route 6
Reactant of Route 6
1-(3,4-Dimethoxyphenyl)but-3-en-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.